Methyl 3-(1-bromoethyl)benzoate
Overview
Description
Methyl 3-(1-bromoethyl)benzoate is a chemical compound with the molecular formula C10H11BrO2 . It contains a total of 24 bonds: 13 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 ester (aromatic) .
Synthesis Analysis
This compound is synthesized from the reaction between a carboxylic acid and an alcohol . The reaction is acid-catalyzed and leads to the formation of an ester and water . The reaction is driven to the product side by the addition of methanol in excess .Molecular Structure Analysis
The molecular structure of this compound includes a central aromatic ring, with the ester group slightly twisted out of the plane . It contains a total of 24 bonds, including 13 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 ester (aromatic) .Chemical Reactions Analysis
This compound undergoes stereoconvergent cross-coupling with potassium trifluoro (1-phenylethyl)borate to form 1,1-diarylethane derivative . The Negishi cross-coupling reaction between methyl 3-bromobenzoate and diarylzinc reagents in the presence of a palladium catalyst has also been reported .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 243.1 . The compound is stored at 2-8°C .Scientific Research Applications
Synthesis Techniques : A study described the synthesis of a related compound, Methyl 4-(bromomethyl)benzoate, demonstrating the process and optimal conditions for its production, yielding a 90.5% product (Bi Yun-mei, 2012).
Crystal Structure Analysis : Research comparing the crystal structures of Methyl 4-bromo-2-(methoxymethoxy)benzoate and 4-bromo-3-(methoxymethoxy)benzoic acid provided insights into the formation of two-dimensional architectures in these compounds through hydrogen bonds and Br⋯O interactions (P. A. Suchetan et al., 2016).
Catalysis Studies : An in situ study of Methyl benzoate and benzoic acid reduction on yttrium oxide revealed their reduction to benzaldehyde via surface benzoate, indicating the potential for catalytic applications (S. T. King & E. J. Strojny, 1982).
Chemical Synthesis : A study on the efficient asymmetric syntheses of 3-substituted 1(3H)-isobenzofuranones showed the use of related benzoates in the preparation of complex chemical structures (P. Ramachandran, Guangfu Chen, H. Brown, 1996).
Applications in Material Science : Research on the synthesis of hyperbranched aromatic polyamide detailed the use of a compound similar to Methyl 3-(1-bromoethyl)benzoate, highlighting its potential in creating new polymeric materials (Gang Yang, M. Jikei, M. Kakimoto, 1999).
Environmental Applications : A study investigated the use of Methyl benzoate as a potential environmentally friendly fumigant for controlling stored product insects, emphasizing its alternative use in pest management (W. Morrison et al., 2019).
Safety and Hazards
Methyl 3-(1-bromoethyl)benzoate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified as having Acute oral toxicity, Skin Corrosion/Irritation, Serious Eye Damage/Eye Irritation, Skin Sensitization, and Specific target organ toxicity (single exposure) with the target organ being the Respiratory system .
Properties
IUPAC Name |
methyl 3-(1-bromoethyl)benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-7(11)8-4-3-5-9(6-8)10(12)13-2/h3-7H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCYFMMWUMUICEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(=O)OC)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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